

# A Comprehensive Overview of the Pharmacological Profile of Umbelliprenin

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## Compound of Interest

Compound Name: Umbelliprenin

Cat. No.: B1683724

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## Introduction

**Umbelliprenin**, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse and promising pharmacological activities.<sup>[1][2]</sup> Found in various plants of the Apiaceae and Rutaceae families, particularly in the genus *Ferula*, this compound has demonstrated a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the pharmacological profile of **umbelliprenin**, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and drug development endeavors.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>30</sub> O <sub>3</sub>	[1]
Molecular Weight	366 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	57.5 to 59.1 °C	[1]

## Pharmacological Activities

### Anticancer Activity

**Umbelliprenin** exhibits potent anticancer effects across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[3][4] A meta-analysis has suggested that **umbelliprenin** may have a slightly higher potency than the related compound auraptene, potentially due to its increased lipophilicity.[5]

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **umbelliprenin** against various cancer cell lines.

Cell Line	Cancer Type	IC50 Value	Incubation Time (h)	Reference
4T1	Breast Cancer	32.13 µg/ml	24	[6]
4T1	Breast Cancer	24.53 µg/ml	48	[6]
4T1	Breast Cancer	71.36 µg/ml	72	[6]
MCF-7	Breast Cancer	30-75 µM	Not Specified	[7]
MDA-MB-231	Breast Cancer	IC10: 20 µM, IC5: 10 µM	Not Specified	[8]
SKBR-3	Breast Cancer	103.9 µM	Not Specified	
CT26	Colorectal Cancer	51.4 ± 2.9 µM	24	[3]
HT29	Colon Cancer	36.4 ± 1.6 µM	24	[3]
DLD-1	Colon Cancer	Not Specified (reduced viability at 10 µg/mL)	Not Specified	[3]
A549	Lung Adenocarcinoma	52 µM	Not Specified	[7]
QU-BD	Small Cell Lung Cancer	47 µM	Not Specified	[7]
AGS	Gastric Cancer	11.74 µM	Not Specified	[7]
BGC-823	Gastric Cancer	24.62 µM	Not Specified	[7]
Wehi 164	Fibrosarcoma	51 µg/mL	Not Specified	[7]

## Anti-inflammatory Activity

**Umbelliprenin** has demonstrated significant anti-inflammatory properties. It can modulate the production of various cytokines, leading to an overall anti-inflammatory response.[9] For instance, in vivo studies have shown that **umbelliprenin** can induce anti-inflammatory responses by promoting a Th2-dominant immune response.[9] It has also been shown to inhibit

the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro.[10]

## Neuroprotective Effects

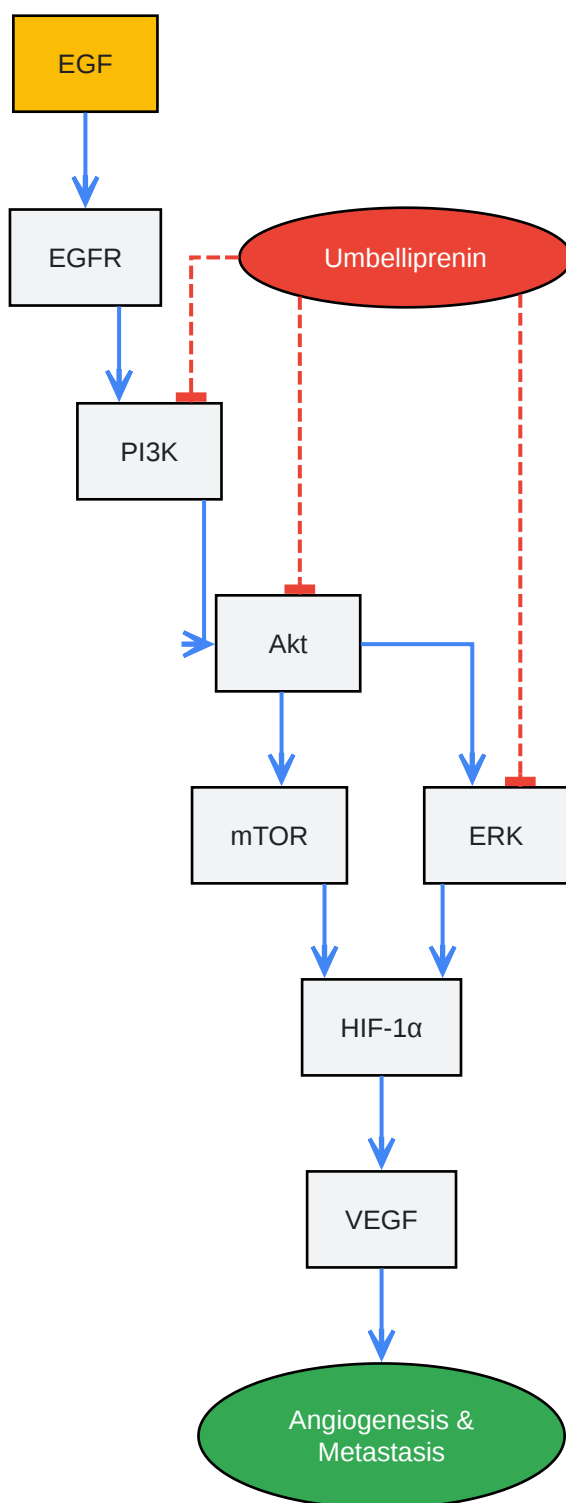
Emerging evidence suggests that **umbelliprenin** possesses neuroprotective properties. Studies have indicated its potential to mitigate oxidative stress and neuroinflammation, which are key pathological features of several neurodegenerative diseases.[11] For instance, **umbelliprenin** has been shown to have protective effects in animal models of Parkinson's disease and cerebral ischemia/reperfusion injury.[12][13]

## Mechanisms of Action & Signaling Pathways

**Umbelliprenin** exerts its pharmacological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.

### PI3K/Akt/ERK Signaling Pathway

In the context of cancer, particularly breast cancer, **umbelliprenin** has been shown to inhibit the PI3K/Akt/ERK signaling pathway.[8] This pathway is crucial for cell proliferation, survival, and angiogenesis. By downregulating key components of this pathway, **umbelliprenin** can suppress tumor growth and metastasis.[8]

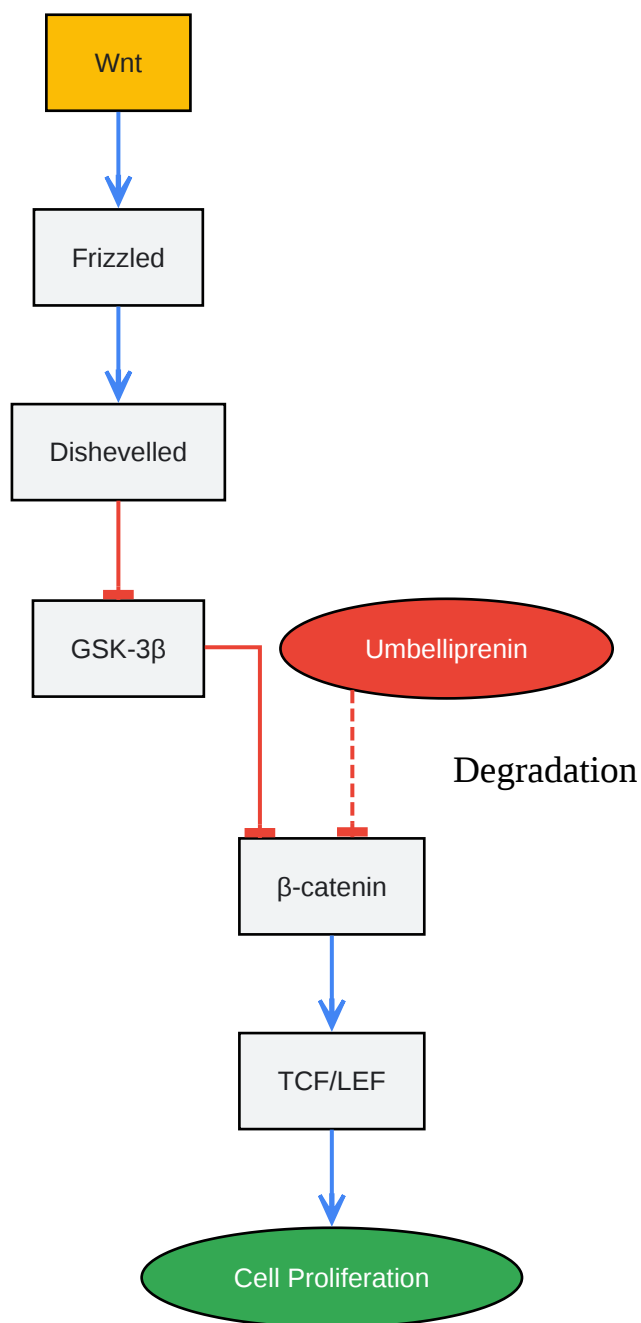


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Caption: **Umbelliprenin** inhibits the PI3K/Akt/ERK signaling pathway.

## Wnt/ $\beta$ -catenin Signaling Pathway

The Wnt/ $\beta$ -catenin signaling pathway, which is critical for cell proliferation and differentiation, is another target of **umbelliprenin**.<sup>[1]</sup> Dysregulation of this pathway is often implicated in cancer. **Umbelliprenin** has been found to disrupt this pathway, leading to the induction of apoptosis in cancer cells.<sup>[1][3]</sup>

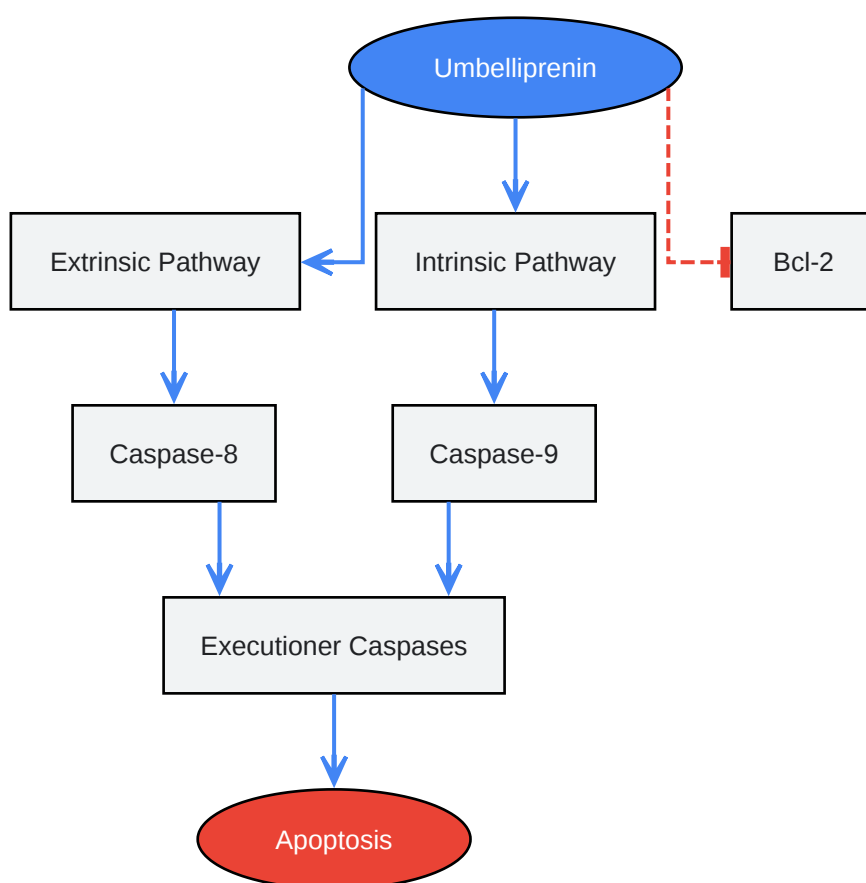


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Caption: **Umbelliprenin** disrupts the Wnt/ $\beta$ -catenin signaling pathway.

## Apoptotic Pathways

**Umbelliprenin** is known to induce both the extrinsic and intrinsic pathways of apoptosis.[1][14] In the extrinsic pathway, it can activate caspase-8, while in the intrinsic pathway, it can activate caspase-9 and inhibit the anti-apoptotic protein Bcl-2.[15]



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Caption: **Umbelliprenin** induces both extrinsic and intrinsic apoptotic pathways.

## Experimental Protocols

### In Vitro Cytotoxicity Assay (MTT Assay)

A frequently cited method to determine the cytotoxic effects of **umbelliprenin** is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., 4T1, CT26) are seeded in 96-well plates at a specific density (e.g.,  $5 \times 10^3$  cells/well) and incubated for 24 hours to allow for cell attachment.[6][16]

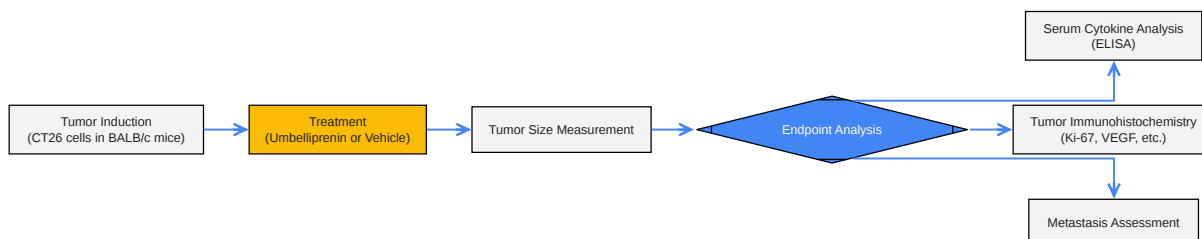
- Treatment: The cells are then treated with various concentrations of **umbelliprenin** (e.g., 3.125 to 200 µg/ml) dissolved in a solvent like DMSO. Control wells receive the solvent alone.[\[6\]](#)
- Incubation: The plates are incubated for different time periods (e.g., 24, 48, and 72 hours).[\[6\]](#)
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals.
- Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

## In Vivo Tumor Model (Colorectal Cancer)

The antitumor effects of **umbelliprenin** have been evaluated in vivo using animal models.

- Tumor Induction: Colorectal tumors are induced in mice (e.g., BALB/c) by intradermal injection of a cancer cell line (e.g., CT26).[\[16\]](#)
- Treatment: Once tumors are established, mice are treated with **umbelliprenin** (e.g., intraperitoneal injections of 2.5 mg/200 µl every other day for 8 days) or a control vehicle.[\[9\]](#)  
[\[16\]](#)
- Monitoring: Tumor size is measured regularly. At the end of the experiment, serum levels of cytokines (e.g., IFN-γ, IL-4) are measured by ELISA, and tumor tissues are collected for immunohistochemical analysis of markers for proliferation (e.g., Ki-67), angiogenesis (e.g., VEGF, MMP2, MMP9), and cell adhesion (e.g., E-cadherin).[\[16\]](#)
- Metastasis Assessment: Organs such as the liver and lungs are examined for signs of metastasis.[\[16\]](#)





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Caption: General experimental workflow for in vivo antitumor studies.

## Conclusion

**Umbelliprenin** is a multifaceted natural compound with a compelling pharmacological profile. Its demonstrated anticancer, anti-inflammatory, and neuroprotective activities, underpinned by its modulation of critical cellular signaling pathways, position it as a strong candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols summarized herein provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of **umbelliprenin** into novel treatments for a range of human diseases. Further research into its pharmacokinetics, bioavailability, and safety profile is warranted to advance its development as a therapeutic agent.

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